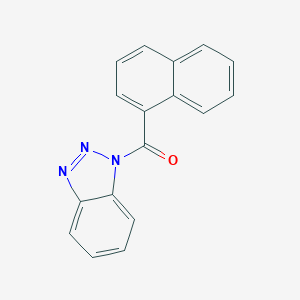

1-(1-Naphthylcarbonyl)-1H-benzotriazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

306990-95-4 |

|---|---|

Molecular Formula |

C17H11N3O |

Molecular Weight |

273.29 g/mol |

IUPAC Name |

benzotriazol-1-yl(naphthalen-1-yl)methanone |

InChI |

InChI=1S/C17H11N3O/c21-17(20-16-11-4-3-10-15(16)18-19-20)14-9-5-7-12-6-1-2-8-13(12)14/h1-11H |

InChI Key |

SOUJWQBDUNGZJE-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)N3C4=CC=CC=C4N=N3 |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)N3C4=CC=CC=C4N=N3 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: Spectroscopic Characterization of 1-(1-Naphthylcarbonyl)-1H-benzotriazole

Executive Summary & Chemical Context

The compound 1-(1-naphthylcarbonyl)-1H-benzotriazole (CAS: N/A for specific isomer, generic class 95-14-7 deriv.) represents a critical class of "stable acylating agents" developed extensively by the Katritzky group. Unlike volatile acid chlorides,

For drug development professionals, the value of this compound lies in its "active amide" nature. The benzotriazole moiety acts as a leaving group that balances stability (shelf-life) with reactivity (acyl transfer). Accurate spectroscopic characterization is paramount to distinguish it from the hydrolyzed free acid (1-naphthoic acid) or the free benzotriazole (BtH) starting material.

Chemical Structure & Numbering

The numbering scheme used in this guide follows IUPAC conventions for the benzotriazole (Bt) ring and the naphthalene substituent.

-

Formula:

-

Molecular Weight: 273.29 g/mol

-

Role: Acyl Transfer Reagent

Spectroscopic Atlas

The following data represents the high-confidence spectral signature for this compound. These assignments are derived from the characteristic shifts of the Katritzky

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Diamond Crystal).

Diagnostic Value: The carbonyl stretch is the primary indicator of the "active"

| Frequency ( | Assignment | Mechanistic Insight |

| 1710 – 1735 | Significantly higher frequency than typical amides (1650-1690) due to the electron-withdrawing nature of the benzotriazole ring ( | |

| 1590 – 1605 | Naphthalene and Benzotriazole ring skeletal vibrations. | |

| 1450, 1480 | Characteristic ring breathing modes of the triazole system. | |

| 740 – 780 | Strong bands typical of ortho-disubstituted benzenes (Bt ring) and |

Nuclear Magnetic Resonance ( H NMR)

Solvent:

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 8.35 – 8.45 | Doublet ( | 1H | Bt-H7' | The proton on the Bt ring closest to the carbonyl is deshielded by the |

| 8.15 – 8.25 | Doublet ( | 1H | Bt-H4' | The other distal proton on the Bt ring. |

| 8.05 – 8.15 | Multiplet/Doublet | 1H | Naph-H2 | Peri-position proton on naphthalene; deshielded by the adjacent carbonyl. |

| 7.90 – 8.00 | Multiplet | 2H | Naph-H4, H5 | Aromatic core protons.[1] |

| 7.60 – 7.75 | Multiplet | 2H | Bt-H5', H6' | The "inner" protons of the benzotriazole ring (typically appear as a complex triplet/multiplet). |

| 7.45 – 7.60 | Multiplet | 4H | Naph-H3, H6, H7, H8 | Remaining aromatic protons. |

Carbon-13 NMR ( C NMR)

Solvent:

-

Carbonyl (

): 166.5 – 168.0 ppm . (Note: This is downfield from standard amides but upfield from acid chlorides). -

Benzotriazole Quaternary (

): ~146.0 ppm and ~132.0 ppm. -

Benzotriazole CH: ~130.5, 126.5, 120.5, 114.5 ppm.[2]

-

Naphthalene Carbons: Cluster between 124.0 – 134.0 ppm.

Mass Spectrometry (MS)

Method: ESI (Positive Mode) or EI (70 eV).

-

Molecular Ion (

): 273 m/z. -

Base Peak / Major Fragment: 155 m/z (

).-

Mechanism:[2] Cleavage of the amide bond releases the stable 1-naphthoyl cation (acylium ion). The benzotriazole radical/ion (118 m/z) is also observed.

-

-

Adducts (ESI):

(296 m/z) is common in electrospray ionization.

Mechanistic Visualization & Workflows

The following diagrams illustrate the synthesis, fragmentation, and NMR assignment logic.

Synthesis and Fragmentation Pathway

Caption: Synthesis via acid activation and subsequent MS fragmentation yielding the characteristic naphthoyl cation.

NMR Assignment Logic (Anisotropic Effects)

Caption: Logical assignment of 1H NMR shifts based on carbonyl anisotropy and ring currents.

Experimental Protocols (SOP)

Sample Preparation for NMR

Objective: Prevent hydrolysis during analysis (Bt-amides are moisture sensitive).

-

Solvent: Use

(99.8% D) stored over activated 4Å molecular sieves.-

Note: Avoid DMSO-

if the sample is to be recovered, as heating in DMSO can sometimes promote acyl transfer to trace water.

-

-

Concentration: Dissolve 10–15 mg of the solid in 0.6 mL of solvent.

-

Filtration: If the solution is cloudy (indicating free BtH insolubility or hydrolysis), filter through a small plug of glass wool directly into the NMR tube.

Synthesis Validation (TLC)

Before spectral analysis, confirm purity via TLC to ensure the spectrum isn't a mixture of starting materials.

-

Stationary Phase: Silica Gel 60

. -

Mobile Phase: Hexane:Ethyl Acetate (3:1 v/v).

-

Visualization: UV (254 nm).

-

Rf Values (Approximate):

-

1-Naphthoic Acid: ~0.1 (streaks).

-

Benzotriazole: ~0.2.

-

Product: ~0.5 – 0.6 (Distinct UV active spot).

-

Applications & Causality

Why utilize this specific reagent?

-

Chirality Conservation: Unlike acid chlorides, which generate HCl and can racemize sensitive

-chiral centers, -

Self-Indicating: The reaction progress can often be monitored by the disappearance of the unique "doublet" at 8.4 ppm (Bt-H) and the appearance of the amide N-H signals.

-

Peptidomimetics: The 1-naphthyl derivative is bulky. Using this reagent allows for the introduction of the naphthyl group into peptide backbones to study steric locking in receptor binding.

References

-

Katritzky, A. R., et al. (2000). "N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides." The Journal of Organic Chemistry.

-

Katritzky, A. R., & Rogovoy, B. V. (2005). "Benzotriazole: A Novel Synthetic Auxiliary." Chemistry – A European Journal.

-

Bera, S., et al. (2012). "Synthesis and Characterization of N-Acylbenzotriazoles." Arkivoc.

-

Katritzky, A. R. (1998).[3] "Properties and Synthetic Utility of N-Substituted Benzotriazoles." Chemical Reviews.

Sources

Physical and chemical properties of 1-(1-Naphthylcarbonyl)-1H-benzotriazole

Topic: Physical and Chemical Properties of 1-(1-Naphthylcarbonyl)-1H-benzotriazole Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Stable, Regioselective Acylating Agent for Advanced Organic Synthesis

Executive Summary

This compound (CAS: 306990-95-4) is a specialized N-acylbenzotriazole reagent developed to overcome the limitations of traditional acyl chlorides. Unlike 1-naphthoyl chloride, which is moisture-sensitive and prone to hydrolysis, this benzotriazole derivative offers enhanced hydrolytic stability while maintaining high reactivity toward nucleophiles. It serves as a critical intermediate in the "benzotriazole methodology" pioneered by the Katritzky group, facilitating the synthesis of amides, esters, and ketones under neutral conditions without the need for harsh bases or acid scavengers.

This guide provides a comprehensive analysis of its physicochemical properties, validated synthesis protocols, and mechanistic applications in medicinal chemistry.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Nomenclature and Identification

-

IUPAC Name: 1-(Naphthalene-1-carbonyl)-1H-benzotriazole[1]

-

Common Names: N-(1-Naphthoyl)benzotriazole; 1-Naphthyl benzotriazol-1-yl ketone

-

Molecular Formula: C₁₇H₁₁N₃O

-

Molecular Weight: 273.29 g/mol [1]

-

SMILES: O=C(N1N=NC2=CC=CC=C21)C3=CC=CC4=CC=CC=C43

Physical Data Table

| Property | Value / Description | Note |

| Appearance | White to light tan crystalline solid | Color may darken upon prolonged light exposure. |

| Melting Point | 132 – 136 °C | Sharp melting range indicates high purity. |

| Solubility | Soluble: DCM, CHCl₃, THF, DMF, DMSOInsoluble: Water, Hexanes | Hydrolytically stable in aqueous workups. |

| Reactivity | Electrophilic at carbonyl carbon | Activated amide bond; leaves benzotriazole (BtH). |

| Stability | Stable at room temperature (25°C) | Non-hygroscopic compared to acid chlorides. |

| IR Spectrum | ν(C=O): ~1700 cm⁻¹ | Characteristic N-acyl stretch. |

Synthesis & Preparation Protocols

Mechanistic Rationale

The synthesis exploits the nucleophilicity of the benzotriazole anion (or neutral species in the presence of a base) attacking the highly electrophilic carbonyl of 1-naphthoyl chloride. The reaction is regioselective for the N1 position of the benzotriazole ring due to steric and electronic factors, though N2 isomers are thermodynamically possible but rare under kinetic control.

Protocol: Preparation from 1-Naphthoyl Chloride

Objective: Synthesize 10 mmol of this compound.

Reagents:

-

1H-Benzotriazole (BtH): 1.19 g (10 mmol)

-

1-Naphthoyl Chloride: 1.91 g (10 mmol)

-

Triethylamine (Et₃N): 1.5 mL (11 mmol) [Acid Scavenger]

-

Dichloromethane (DCM): 50 mL [Anhydrous]

Step-by-Step Methodology:

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Add 1H-benzotriazole (10 mmol) and triethylamine (11 mmol) to anhydrous DCM (40 mL). Stir at room temperature until fully dissolved.

-

Addition: Cool the solution to 0°C in an ice bath. Dissolve 1-naphthoyl chloride (10 mmol) in the remaining 10 mL of DCM and add it dropwise over 15 minutes.

-

Note: The exotherm is mild, but cooling prevents side reactions.

-

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20–25°C) for 2–4 hours. Monitor by TLC (SiO₂; EtOAc/Hexane 1:3).

-

Workup: The reaction mixture will contain precipitated triethylamine hydrochloride. Filter off the solid salt.[3]

-

Purification: Wash the filtrate with water (2 x 30 mL) and saturated Na₂CO₃ (1 x 30 mL) to remove unreacted benzotriazole or acid.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Recrystallization: Recrystallize the crude solid from hot Ethanol or an EtOAc/Hexane mixture to yield white needles.

Yield Expectation: 85–95%

Reactivity & Applications

The "Active Amide" Concept

This compound acts as an "active amide." The benzotriazole moiety is a good leaving group (pKa of BtH ≈ 8.2), making the carbonyl carbon sufficiently electrophilic to react with amines, alcohols, and thiols, yet stable enough to resist rapid hydrolysis by atmospheric moisture.

Application: N-Acylation (Amide Synthesis)

This reagent is superior to acid chlorides for coupling with sterically hindered amines or chiral amino acids because it minimizes racemization.

General Protocol:

-

Dissolve this compound (1 equiv) in THF or Acetonitrile.

-

Add the target amine (1–1.2 equiv).

-

Optional: Add a catalyst (e.g., DMAP) only if the amine is poorly nucleophilic.

-

Stir at room temperature or reflux (60–80°C) for 2–12 hours.

-

The byproduct, benzotriazole, precipitates in non-polar solvents or can be washed away with basic aqueous solution during workup.

Visualization of Chemical Pathways

Synthesis Pathway Diagram

The following diagram illustrates the condensation of benzotriazole with 1-naphthoyl chloride.

Caption: Synthesis of this compound via base-mediated acylation.

Acylation Mechanism Diagram

This diagram details the mechanism of acyl transfer to a nucleophile (amine), highlighting the role of benzotriazole as a leaving group.

Caption: Mechanism of acyl transfer: Nucleophilic attack followed by elimination of benzotriazole.

Handling, Safety, and Storage[3][4]

Storage Conditions

-

Temperature: Store at 2–8°C (Refrigerated) for long-term stability.

-

Atmosphere: Keep under inert gas (Nitrogen or Argon) to prevent slow hydrolysis, although the solid is relatively stable in air compared to acid chlorides.

-

Container: Amber glass vials to protect from potential photodegradation.

Safety Profile (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.

-

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhaling dust.

References

-

Katritzky, A. R., et al. (2000).[5][6] N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides.[5] Journal of Organic Chemistry, 65(24), 8210–8213. Retrieved from [Link]

Sources

- 1. This compound | 306990-95-4 | Benchchem [benchchem.com]

- 2. 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide (4342-08-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. US3334054A - Purification of benzotriazole - Google Patents [patents.google.com]

- 4. hpc-standards.com [hpc-standards.com]

- 5. N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides [organic-chemistry.org]

- 6. Efficient Conversion of Carboxylic Acids into N-Acylbenzotriazoles [organic-chemistry.org]

Methodological & Application

The Ascendancy of 1-(1-Naphthylcarbonyl)-1H-benzotriazole: A Comprehensive Guide to its Application as a Carbonyl Activating Agent

Introduction: A Modern Tool for Amide, Ester, and Thioester Synthesis

In the landscape of modern organic synthesis, the quest for efficient, mild, and selective methods for the construction of amide, ester, and thioester linkages is perpetual. These functional groups are cornerstones of a vast array of biologically active molecules, including pharmaceuticals, peptidomimetics, and natural products.[1][2] Traditional methods for their synthesis, often relying on the conversion of carboxylic acids to highly reactive acyl chlorides, can suffer from drawbacks such as harsh reaction conditions, limited functional group tolerance, and the generation of corrosive byproducts.[3]

This guide delves into the utility of 1-(1-Naphthylcarbonyl)-1H-benzotriazole as a superior carbonyl activating agent, offering a stable, crystalline, and highly efficient alternative for acylation reactions. N-acylbenzotriazoles, a class of reagents extensively developed by Katritzky and coworkers, have emerged as powerful tools for the formation of C-N, C-O, and C-S bonds under neutral conditions.[3][4][5] The benzotriazole moiety serves as an excellent leaving group, facilitating the nucleophilic attack on the activated carbonyl carbon.[5] The incorporation of the 1-naphthyl group in the title compound is anticipated to modulate its reactivity and provide unique properties, such as enhanced thermal stability and potential for specific interactions in complex molecular settings.[6]

This document provides a detailed exploration of the synthesis, mechanism of action, and practical applications of this compound. We present validated, step-by-step protocols for its preparation and its use in the acylation of a range of nucleophiles, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage this versatile reagent in their synthetic endeavors.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use and handling.

| Property | Value | Reference |

| CAS Number | 306990-95-4 | [6][7] |

| Molecular Formula | C₁₇H₁₁N₃O | [6][7] |

| Molecular Weight | 273.29 g/mol | [6] |

| Appearance | White to off-white solid | |

| Melting Point | 132–136°C | [6] |

| IUPAC Name | (1H-1,2,3-benzotriazol-1-yl)(naphthalen-1-yl)methanone | [6] |

Spectroscopic Data:

-

FT-IR (cm⁻¹): The infrared spectrum is characterized by a strong carbonyl (C=O) stretching absorption in the region of 1680–1700 cm⁻¹. Aromatic C-H bending vibrations are typically observed between 750–800 cm⁻¹.[6]

-

¹H NMR (CDCl₃, δ ppm): The proton NMR spectrum displays characteristic signals for the naphthyl and benzotriazole protons. The seven naphthyl protons appear as a multiplet in the range of 7.45–8.25 ppm, while the four benzotriazole protons are observed as a multiplet between 7.30–7.90 ppm.[6]

Mechanism of Carbonyl Activation and Acyl Transfer

The efficacy of this compound as an acylating agent stems from the electronic nature of the N-acylbenzotriazole system. The benzotriazole ring acts as a potent electron-withdrawing group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. The benzotriazolide anion is an excellent leaving group, a consequence of its stability through charge delocalization across the aromatic system.[5][8]

The general mechanism for the acylation of a nucleophile (Nu-H) proceeds via a nucleophilic acyl substitution pathway.

Figure 1: General mechanism of acylation using this compound.

The reaction is initiated by the attack of the nucleophile (e.g., an amine, alcohol, or thiol) on the electrophilic carbonyl carbon of the N-acylbenzotriazole. This leads to the formation of a transient tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the stable benzotriazolide anion and the formation of the desired acylated product. A final proton transfer step yields the neutral benzotriazole byproduct.

Synthesis of this compound: A Detailed Protocol

The preparation of this compound is readily achieved from commercially available starting materials. The most common and direct method involves the reaction of 1-naphthoyl chloride with 1H-benzotriazole in the presence of a base to neutralize the hydrogen chloride generated during the reaction.[6]

Figure 2: Workflow for the synthesis of this compound.

Protocol 1: Synthesis of this compound

Materials:

-

1H-Benzotriazole (1.0 equivalent)

-

1-Naphthoyl chloride (1.1 equivalents)

-

Triethylamine (1.2 equivalents) or Sodium Hydride (1.2 equivalents, 60% dispersion in mineral oil)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Standard laboratory glassware

-

Magnetic stirrer and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 1H-benzotriazole (1.0 equivalent).

-

Dissolution: Dissolve the 1H-benzotriazole in anhydrous DCM or DMF.

-

Base Addition: Cool the solution to 0 °C using an ice bath.

-

If using Triethylamine: Add triethylamine (1.2 equivalents) dropwise to the stirred solution.

-

If using Sodium Hydride: Add sodium hydride (1.2 equivalents) portion-wise, being cautious of hydrogen gas evolution.

-

-

Acylation: Slowly add a solution of 1-naphthoyl chloride (1.1 equivalents) in the same anhydrous solvent to the reaction mixture dropwise over 15-20 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup:

-

Upon completion, carefully quench the reaction by the slow addition of ice-cold water.

-

If DMF was used as the solvent, dilute the mixture with a larger volume of water to precipitate the product.

-

Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.[6]

Expected Yield: 75–85% (based on analogous acylations).[6]

Application Notes and Protocols

The following protocols are based on well-established procedures for N-acylbenzotriazoles and are expected to be readily applicable to this compound.[3][9] Due to the steric bulk of the naphthyl group, some reactions may require slightly longer reaction times or elevated temperatures for optimal conversion.[10][11] It is always recommended to monitor the reaction progress by TLC or LC-MS.

Amide Bond Formation: Synthesis of N-Substituted Amides

N-acylbenzotriazoles are excellent reagents for the amidation of primary and secondary amines under neutral conditions.[3][5] This method is particularly advantageous for the synthesis of peptides, where the mild conditions help to minimize racemization.[12]

Protocol 2: General Procedure for Amide Synthesis

Materials:

-

This compound (1.0 equivalent)

-

Primary or secondary amine (1.0-1.2 equivalents)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.

-

Amine Addition: Add the amine (1.0-1.2 equivalents) to the solution at room temperature. For less reactive or sterically hindered amines, the reaction can be gently heated to 40-60 °C.

-

Reaction: Stir the reaction mixture at room temperature (or elevated temperature) and monitor its progress by TLC. Reaction times typically range from 2 to 24 hours.

-

Workup:

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate or DCM and wash with a saturated aqueous solution of sodium bicarbonate to remove the benzotriazole byproduct, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

-

Purification: The crude amide can be purified by column chromatography on silica gel or by recrystallization.

Scope and Limitations:

-

Amines: A wide range of primary and secondary aliphatic and aromatic amines can be successfully acylated.[3] Electron-deficient anilines may require longer reaction times or heating.[13]

-

Steric Hindrance: While generally efficient, the acylation of highly sterically hindered amines may be sluggish. In such cases, alternative coupling protocols for hindered substrates may be considered.[11][14]

Esterification: Synthesis of Esters

The reaction of N-acylbenzotriazoles with alcohols provides a convenient method for ester synthesis, particularly for sterically hindered alcohols where traditional acid-catalyzed esterification may fail.[10]

Protocol 3: General Procedure for Ester Synthesis

Materials:

-

This compound (1.0 equivalent)

-

Alcohol (1.0-1.5 equivalents)

-

Base (e.g., Triethylamine, 1.5 equivalents or 4-Dimethylaminopyridine (DMAP), 0.1-0.2 equivalents)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

Procedure:

-

Reaction Setup: To a solution of this compound (1.0 equivalent) and the alcohol (1.0-1.5 equivalents) in the chosen anhydrous solvent, add the base.

-

Reaction: Stir the mixture at room temperature. For sterically hindered alcohols, refluxing the reaction mixture may be necessary. Monitor the reaction progress by TLC.

-

Workup:

-

Once the reaction is complete, dilute the mixture with DCM or ethyl acetate.

-

Wash the organic layer successively with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude ester by column chromatography on silica gel.

Thioester Synthesis: Accessing Thioesters under Mild Conditions

Thioesters are important intermediates in organic synthesis and are present in various biologically active molecules.[9] N-acylbenzotriazoles react smoothly with thiols to afford thioesters in excellent yields under mild conditions.[4][9]

Protocol 4: General Procedure for Thioester Synthesis

Materials:

-

This compound (1.0 equivalent)

-

Thiol (1.0-1.2 equivalents)

-

Triethylamine (1.2 equivalents)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the thiol (1.0-1.2 equivalents) in anhydrous DCM.

-

Base Addition: Add triethylamine (1.2 equivalents) to the solution at room temperature.

-

Reaction: Stir the mixture at room temperature and monitor by TLC. The reaction is typically complete within a few hours.

-

Workup:

-

Upon completion, wash the reaction mixture with water, 1M HCl, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

-

Purification: The crude thioester can be purified by column chromatography on silica gel.

Comparative Data and Advantages

The use of this compound offers several advantages over traditional acylating agents.

| Feature | This compound | Acyl Chlorides | Carbodiimide Reagents (e.g., DCC, EDC) |

| Stability | Crystalline, stable solid | Often unstable, moisture-sensitive | Can be moisture-sensitive |

| Handling | Easy to handle | Corrosive, fuming | Can be allergenic (DCC) |

| Reaction Conditions | Mild, neutral | Often requires base, can be exothermic | Mild, but can require additives (e.g., HOBt) |

| Byproducts | Water-soluble benzotriazole | HCl (corrosive) | Insoluble urea byproducts (DCC) |

| Workup | Simple aqueous wash | Often requires careful quenching and washing | Filtration of urea byproduct |

| Racemization | Low tendency for racemization in peptide synthesis | Higher risk of racemization | Additives needed to suppress racemization |

Conclusion and Future Outlook

This compound stands as a highly effective and versatile carbonyl activating agent, embodying the principles of modern, efficient organic synthesis. Its stability, ease of handling, and the mild, neutral conditions under which it operates make it a superior choice for the formation of amide, ester, and thioester linkages, particularly in the context of complex molecule synthesis and drug development. The protocols outlined in this guide provide a robust framework for the successful application of this reagent. While the specific influence of the naphthyl moiety on reactivity warrants further investigation, the general principles of N-acylbenzotriazole chemistry suggest a broad scope of utility. Future research will likely focus on exploring the unique reactivity patterns imparted by the naphthyl group and expanding the application of this reagent in areas such as solid-phase synthesis and the construction of novel molecular architectures.

References

-

Katritzky, A. R.; He, H.-Y.; Suzuki, K. N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides. J. Org. Chem.2000 , 65 (24), 8210–8213. [Link]

-

N-Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations. Chem. Sci., 2023 , 14, 8345-8352. [Link]

-

Andreu, I.; et al. N-Acyl Benzotriazole Derivatives for the Synthesis of Dipeptides and Tripeptides and Peptide Biotinylation by Mechanochemistry. ACS Sustainable Chem. Eng.2017 , 5 (3), 2494–2504. [Link]

-

Al-Smadi, M.; et al. Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion. RSC Adv., 2021 , 11, 5550-5555. [Link]

-

Hudson, A. S.; et al. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Org. Biomol. Chem., 2016 , 14, 735-741. [Link]

-

Katritzky, A. R.; et al. Direct synthesis of esters and amides from unprotected hydroxyaromatic and -aliphatic carboxylic acids. J. Org. Chem.2006 , 71 (9), 3375–3380. [Link]

-

Singh, M.; et al. Synthesis of N-acylbenzotriazole using acid anhydride. Arkivoc2022 , (ix), 1-12. [Link]

-

André, F. M.; et al. Unexpected Reactivity of N-Acyl-Benzotriazoles with Aromatic Amines in Acidic Medium (ABAA Reaction). ChemistrySelect2019 , 4 (1), 21-25. [Link]

-

Bode, J. W. The Synthesis of Sterically Hindered Amides. CHIMIA2013 , 67 (4), 269-273. [Link]

-

Katritzky, A. R.; et al. Solid-phase preparation of amides using N-acylbenzotriazoles. J. Comb. Chem.2002 , 4 (4), 364–369. [Link]

-

Bretner, M.; et al. Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. Acta Pol. Pharm.2005 , 62 (5), 355-363. [Link]

-

Singh, G.; et al. Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. Beilstein J. Org. Chem.2014 , 10, 1936–1944. [Link]

-

Katritzky, A. R.; et al. Preparation of N-Acylbenzotriazole Derivatives of Dicarboxylic Acids. J. Mex. Chem. Soc.2005 , 49 (2), 163-167. [Link]

-

Sharma, D.; Narasimhan, B. Review on synthetic study of benzotriazole. GSC Biol. Pharm. Sci.2020 , 11 (2), 108-121. [Link]

-

Monbaliu, J.-C. M. (Ed.). (2016). The Chemistry of Benzotriazole Derivatives. Springer. [Link]

-

International Journal of Advance Research, Ideas and Innovations in Technology. A Review on: Synthesis of Benzotriazole. 2024 , 10 (2). [Link]

-

Australian Industrial Chemicals Introduction Scheme. 1H-Benzotriazole and its mono-substituted derivatives - Evaluation Statement. 2024 . [Link]

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. ijariie.com [ijariie.com]

- 3. N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]

- 6. This compound | 306990-95-4 | Benchchem [benchchem.com]

- 7. guidechem.com [guidechem.com]

- 8. N -Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC00987D [pubs.rsc.org]

- 9. A New Convenient Preparation of Thiol Esters Utilizing N-Acylbenzotriazoles [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. semanticscholar.org [semanticscholar.org]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. ojs.chimia.ch [ojs.chimia.ch]

Application Notes & Protocols for the High-Yield Synthesis of 1-(1-Naphthylcarbonyl)-1H-benzotriazole

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance and Synthetic Challenges of 1-(1-Naphthylcarbonyl)-1H-benzotriazole

This compound is a prominent member of the N-acylbenzotriazole family, a class of compounds revered for their utility as stable and efficient acylating agents in organic synthesis.[1] Unlike the more reactive and often unstable acyl chlorides, N-acylbenzotriazoles offer a milder, more selective alternative for the formation of amides, esters, and ketones.[1][2] Their stability in air and the preservation of chirality during their preparation and subsequent reactions make them particularly advantageous in complex molecular syntheses, including peptide chemistry.[2][3] The naphthylcarbonyl moiety, with its extended aromatic system, imparts unique properties that can be exploited in materials science and medicinal chemistry.[4]

The primary challenge in the synthesis of N-acylbenzotriazoles, including the title compound, lies in achieving high yields while maintaining regioselectivity. 1H-Benzotriazole possesses two nucleophilic nitrogen atoms (N1 and N2), but acylation at the N1 position is sterically favored and generally leads to the desired, more stable product.[4] This guide provides a detailed analysis of contemporary, high-yield synthetic routes to this compound, elucidating the mechanistic rationale behind optimal reaction conditions and offering detailed, field-proven protocols.

Comparative Analysis of High-Yield Synthetic Strategies

The synthesis of this compound can be approached from two primary starting materials: 1-naphthoic acid or its corresponding acyl chloride, 1-naphthoyl chloride. The choice of starting material dictates the necessary coupling agents and reaction conditions. Below is a summary of the most effective methods identified from the literature, optimized for high yield and operational simplicity.

| Method | Starting Materials | Key Reagents | Solvent | Temp. | Time | Reported Yield | Key Advantages |

| Method A: NBS/PPh₃ Coupling | 1-Naphthoic Acid, 1H-Benzotriazole | N-Bromosuccinimide (NBS), Triphenylphosphine (PPh₃) | Anhydrous Dichloromethane (DCM) | 0°C to RT | 1 hour | Good to Excellent[5][6] | Fast, mild conditions, high yield.[5] |

| Method B: Thionyl Chloride Activation | 1-Naphthoic Acid, 1H-Benzotriazole | Thionyl Chloride (SOCl₂) | Dichloromethane (DCM) | Room Temp. | Not specified, but generally efficient | High Purity & Yield[7] | One-pot procedure, readily available reagents.[7] |

| Method C: Tosyl Chloride Activation | 1-Naphthoic Acid, 1H-Benzotriazole | p-Toluenesulfonyl chloride (TsCl), DMAP (cat.) | Dichloromethane (DCM) | Not specified, typically RT | 2 hours | 90-96%[3] | High yields, accelerated by DMAP.[3] |

| Method D: Acyl Chloride Acylation | 1-Naphthoyl Chloride, 1H-Benzotriazole | Base (e.g., NaH, Et₃N) | Anhydrous DCM or DMF | 0°C to RT | 12-24 hours | 75-85%[4] | Direct, classical method.[4] |

Mechanistic Insights and Rationale for Optimal Conditions

The high efficiency of methods starting from the carboxylic acid (A, B, and C) is attributed to the in situ formation of a highly reactive acylating intermediate.

-

In Method A (NBS/PPh₃) , triphenylphosphine and NBS react to form a phosphonium salt. This species then activates the carboxylate of 1-naphthoic acid, creating a highly electrophilic acylphosphonium salt. This intermediate is readily attacked by the N1 nitrogen of benzotriazole, leading to the product and triphenylphosphine oxide as a byproduct. The use of anhydrous dichloromethane is critical to prevent hydrolysis of the reactive intermediates.[5]

-

In Method B (Thionyl Chloride) , SOCl₂ converts the carboxylic acid into a reactive acid chloride in situ. This is a classic and effective activation method. The subsequent addition of benzotriazole results in a nucleophilic acyl substitution to yield the final product. The mild, room temperature conditions of this one-pot procedure minimize side reactions.[7]

-

In Method D (Acyl Chloride) , the pre-formed 1-naphthoyl chloride is a potent electrophile. A base, such as sodium hydride or triethylamine, is required to deprotonate the weakly acidic N-H of benzotriazole, forming the more nucleophilic benzotriazolide anion. This anion then attacks the carbonyl carbon of the acyl chloride.[4] Rigorous exclusion of moisture is paramount in this method to prevent the hydrolysis of 1-naphthoyl chloride, which would diminish the yield.[4]

The following diagram illustrates the generalized workflow for the synthesis of N-acylbenzotriazoles, highlighting the key decision points based on the chosen synthetic route.

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and checkpoints for reaction monitoring.

Protocol 1: High-Yield Synthesis via NBS/PPh₃ Coupling (Method A)

This protocol is recommended for its rapid reaction time and mild conditions, adapted from the methodology described by Singh, A. S. et al.[5]

Materials:

-

1-Naphthoic acid (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.2 equiv)

-

Triphenylphosphine (PPh₃) (1.2 equiv)

-

1H-Benzotriazole (1.2 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

n-Hexane

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous DCM (approx. 15 mL per 5 mmol of 1-naphthoic acid).

-

Reagent Addition: Add triphenylphosphine (1.2 equiv) and N-bromosuccinimide (1.2 equiv) to the stirring solvent. Cool the mixture to 0°C using an ice bath.

-

Acid Addition: After stirring for 10 minutes at 0°C, add 1-naphthoic acid (1.0 equiv) to the mixture. Continue stirring at 0°C for 30 minutes.

-

Benzotriazole Addition: Add 1H-benzotriazole (1.2 equiv) portion-wise to the reaction mixture.

-

Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1 hour.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 7:3 v/v). The disappearance of the starting carboxylic acid and the appearance of a new, higher Rf spot indicates product formation.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Purification: The crude residue can be directly purified by flash column chromatography on silica gel.[6] Elute with a gradient of ethyl acetate in n-hexane (e.g., starting from 5% EtOAc and gradually increasing) to isolate the pure this compound.[5]

-

Characterization: Confirm the identity and purity of the product using standard spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The melting point should be in the range of 132–136°C.[4]

Protocol 2: One-Pot Synthesis via Thionyl Chloride Activation (Method B)

This protocol leverages an efficient one-pot procedure for converting carboxylic acids to N-acylbenzotriazoles, as reported by Katritzky et al.[7]

Materials:

-

1-Naphthoic acid (1.0 equiv)

-

1H-Benzotriazole (1.0 equiv)

-

Thionyl chloride (SOCl₂) (1.1 equiv)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-naphthoic acid (1.0 equiv) and 1H-benzotriazole (1.0 equiv) in dichloromethane.

-

Reagent Addition: Slowly add thionyl chloride (1.1 equiv) to the solution at room temperature. The reaction is typically exothermic, and gas evolution (SO₂ and HCl) will be observed. Ensure the reaction is performed in a well-ventilated fume hood.

-

Reaction Progression: Stir the mixture at room temperature. The reaction is generally complete within a few hours.

-

Monitoring: Monitor the reaction by TLC. The reaction is complete when the starting materials are no longer visible.

-

Work-up:

-

Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of NaHCO₃ to neutralize excess thionyl chloride and HCl.

-

Extract the aqueous layer with DCM (2 x 25 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The resulting crude product is often of high purity.[7] If necessary, it can be further purified by recrystallization or by flash column chromatography as described in Protocol 1.

-

Characterization: Confirm the structure and purity of the final product by spectroscopic analysis.

Conclusion

The synthesis of this compound can be achieved in high yield through several reliable methods. For rapid synthesis under mild conditions, the NBS/PPh₃ coupling protocol is highly recommended. For a more cost-effective and straightforward one-pot procedure using common lab reagents, the thionyl chloride activation method offers an excellent alternative. The choice of method will depend on the specific constraints of the laboratory, including reagent availability, desired reaction time, and scale. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently and efficiently produce this valuable synthetic intermediate.

References

-

Singh, A. S., et al. (2017). A new methodology for the synthesis of N-acylbenzotriazoles. Arkat USA. Available at: [Link]

-

Kumar, R., et al. (2021). N-Acylbenzotriazoles as Proficient Substrates for an Easy Access to Ureas, Acylureas, Carbamates, and Thiocarbamates via Curtius Rearrangement. ACS Omega, 6(9), 6065-6078. Available at: [Link]

-

Katritzky, A. R., et al. (2003). Regiospecific C-Acylation of Pyrroles and Indoles Using N-Acylbenzotriazoles. The Journal of Organic Chemistry, 68(14), 5720-5723. Available at: [Link]

-

ResearchGate (n.d.). Synthesis of N-acylbenzotriazoles 2a-o from acids using NBS/PPh3. ResearchGate. Available at: [Link]

-

Siva, S. P. (2018). Benzotriazole: A Versatile Synthetic Auxiliary. Arc Org Inorg Chem Sci, 2(2). Available at: [Link]

-

Tiwari, V. K. (2023). Synthetic Utility of N-Acylbenzotriazoles. Thieme. Available at: [Link]

-

Katritzky, A. R., et al. (2005). Acylbenzotriazoles as Advantageous N-, C-, S-, and O-Acylating Agents. Accounts of Chemical Research, 38(10), 765-777. Available at: [Link]

-

Katritzky, A. R., Shestopalov, A. A., & Suzuki, K. (2004). A New Convenient Preparation of Thiol Esters Utilizing N-Acylbenzotriazoles. Synthesis, 2004(11), 1806-1813. Available at: [Link]

-

Al-Warhi, T., et al. (2016). Efficient synthesis of N-acylbenzotriazoles using tosyl chloride: en route to suberoylanilide hydroxamic acid (SAHA). Arkivoc, 2016(iii), 161-170. Available at: [Link]

Sources

- 1. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]

- 2. lupinepublishers.com [lupinepublishers.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. This compound | 306990-95-4 | Benchchem [benchchem.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. researchgate.net [researchgate.net]

- 7. Efficient Conversion of Carboxylic Acids into N-Acylbenzotriazoles [organic-chemistry.org]

Protecting group strategies involving benzotriazole derivatives

Application Note & Protocol Guide

Abstract

Benzotriazole (Bt) derivatives occupy a unique "Goldilocks" zone in organic synthesis: they are sufficiently stable to be isolated and stored as crystalline solids, yet possess enough reactivity to function as excellent leaving groups under mild conditions.[1][2] This guide details two primary strategies: (1) The use of Carbonylbenzotriazoles (e.g., Boc-OBt, Fmoc-OBt) for the highly selective protection of amines, avoiding dipeptide byproducts common with chloroformates; and (2) The use of

Introduction: The Benzotriazole Advantage

Traditional protecting group reagents often suffer from extreme reactivity (e.g., chloroformates like Fmoc-Cl) or sluggish kinetics (e.g., Boc-ON). Benzotriazole derivatives offer a superior alternative by leveraging the unique electronic properties of the benzotriazole ring.

Mechanism of Action

The benzotriazole moiety acts as an electron-withdrawing group that activates the adjacent carbonyl, making it susceptible to nucleophilic attack by amines. However, unlike acid chlorides, the leaving group (benzotriazole anion) is resonance-stabilized and non-corrosive.

Key Benefits:

-

Crystallinity: Most Bt-reagents are stable solids, eliminating the need to handle lachrymatory liquids.[2]

-

Chemo-selectivity: They react preferentially with primary amines over hydroxyls or secondary amines in uncatalyzed conditions.

-

Chiral Integrity: Bt-mediated couplings maintain high optical purity, crucial for peptide synthesis.

Strategy A: Selective Amine Protection (Carbamates)

The introduction of Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) groups is a cornerstone of peptide chemistry. While di-tert-butyl dicarbonate (

Comparative Analysis: Reagent Efficiency

| Feature | Chloroformates (e.g., Fmoc-Cl) | Anhydrides (e.g., | Benzotriazoles (Boc-OBt / Fmoc-OBt) |

| Physical State | Moisture-sensitive solid/oil | Low-melting solid/liquid | Stable Crystalline Solid |

| Reactivity | High (Low Selectivity) | Moderate | High (High Selectivity) |

| Byproducts | Benzotriazole (Water soluble) | ||

| Oligomerization | Common side-reaction | Rare | Negligible |

Protocol 1: Synthesis of N-Protected Amino Acids using Boc-OBt

Based on methodologies developed by Katritzky et al. [1]

Objective: Protection of L-Phenylalanine to N-Boc-L-Phenylalanine.

Reagents:

-

L-Phenylalanine (

) -

-(tert-Butoxycarbonyloxy)benzotriazole (Boc-OBt) (

-

Triethylamine (

) ( -

Solvent: Acetonitrile (

) / Water (

Step-by-Step Workflow:

-

Dissolution: In a round-bottom flask, suspend L-Phenylalanine (

) in -

Basification: Add

( -

Reagent Addition: Add Boc-OBt (

) in a single portion.-

Note: The reaction is slightly exothermic; ensure temperature remains at

.

-

-

Incubation: Stir the mixture at room temperature for 2–4 hours. Monitor by TLC (System:

9:1). The spot for free benzotriazole (UV active) will appear. -

Workup (Critical for Purity):

-

Evaporate

under reduced pressure. -

Acidify the remaining aqueous phase with

to -

Purification: Extract with Ethyl Acetate (

). Wash combined organics with water (to remove HOBt) and brine.

-

-

Isolation: Dry over

, filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.

Validation:

-

Yield: Expect

. -

Purity: Check via HPLC. Absence of the "dipeptide" peak (common with Fmoc-Cl) confirms the selectivity of the Bt reagent.

Strategy B: Carboxylic Acid Activation as "Transient Protection"

In complex synthesis, a carboxylic acid often needs to be "masked" to prevent interference while remaining ready for coupling. Converting an acid to its

Workflow Logic

The following diagram illustrates the "Activation-Protection" cycle. The Acyl-Bt intermediate effectively protects the acid from side reactions (like dimerization) while activating it for the desired attack.

Figure 1: The N-Acylbenzotriazole cycle allows for the isolation of stable activated intermediates, avoiding the instability of acid chlorides.

Protocol 2: One-Pot Synthesis of -Acylbenzotriazoles

Reference: Katritzky et al., J. Org.[4] Chem. 2000 [2][5]

Objective: Conversion of a sensitive carboxylic acid to its stable

Reagents:

-

Carboxylic Acid (

) -

Benzotriazole (BtH) (

) -

Thionyl Chloride (

) ( -

Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Workflow:

-

Preparation: Dissolve Benzotriazole (

) in DCM ( -

Activation: Add

( -

Addition: Add the Carboxylic Acid (

) slowly.-

Observation: A white precipitate (benzotriazole hydrochloride) will form almost immediately.

-

-

Reaction: Stir for 2 hours at room temperature.

-

Filtration: Filter off the precipitated benzotriazole hydrochloride.

-

Workup: Wash the DCM filtrate with saturated

(to remove excess free BtH) and brine. -

Isolation: Dry (

) and evaporate. The

Storage: These intermediates can be stored in a desiccator for months without degradation, unlike their acid chloride counterparts.

Troubleshooting & Safety (E-E-A-T)

Handling Hydroxybenzotriazole (HOBt)

While Benzotriazole (BtH) is relatively stable, its hydroxylated derivative HOBt (often generated if using

-

Safety Rule: Never concentrate HOBt solutions to total dryness if heating is involved.

-

Disposal: Quench HOBt residues with water before disposal.

Monitoring the Reaction

Because the benzotriazole group is UV-active, it can mask the product on TLC if not carefully separated.

-

Tip: Use a basic wash (

) during workup. Free benzotriazole is soluble in base, whereas most protected amines/amides (unless very acidic) will remain in the organic layer.

Solubility Issues

If the

-

Solution: Triturate the oily residue with cold diethyl ether or hexane. This induces crystallization for most Bt-derivatives.

References

-

Ibrahim, T. S., Tala, S. R., El-Feky, S. A., Abdel-Samii, Z. K., & Katritzky, A. R. (2011).[10][11] Benzotriazole Reagents for the Syntheses of Fmoc-, Boc-, and Alloc-Protected Amino Acids. Synlett, 2011(14), 2013–2016.

-

Katritzky, A. R., He, H. Y., & Suzuki, K. (2000).[4][5] N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides. The Journal of Organic Chemistry, 65(24), 8210–8213.

-

Katritzky, A. R., Kirichenko, N., & Rogovoy, B. V. (2003).[4][5] Efficient Conversion of Carboxylic Acids into N-Acylbenzotriazoles. Synthesis, 2003(17), 2777–2780.

-

Li, J. (2025). Synthesis of 1-(T-Butoxycarbonyl)benzotriazole and 1-(p-Methoxybenzyloxycarbonyl)benzotriazole and Their Use in the Protection of Amino Acids. ResearchGate.

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. Preparation of N-Acylbenzotriazole Derivatives of Dicarboxylic Acids [scielo.org.mx]

- 3. chimia.ch [chimia.ch]

- 4. Efficient Conversion of Carboxylic Acids into N-Acylbenzotriazoles [organic-chemistry.org]

- 5. N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides [organic-chemistry.org]

- 6. total-synthesis.com [total-synthesis.com]

- 7. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN101029031A - Synthesis process of carboxyl benzotriazole - Google Patents [patents.google.com]

- 10. Benzotriazole Reagents for the Syntheses of Fmoc-, Boc-, and Alloc-Protected Amino Acids [organic-chemistry.org]

- 11. Fmoc-Protected Amino Groups [organic-chemistry.org]

Troubleshooting & Optimization

Side reactions and by-products in the synthesis of 1-(1-Naphthylcarbonyl)-1H-benzotriazole

Executive Summary: The "Active Amide" Balance

1-(1-Naphthylcarbonyl)-1H-benzotriazole is a classic Katritzky N-acylbenzotriazole , widely used as a stable, neutral acylating agent. Unlike acid chlorides, it is crystalline and handleable; unlike standard amides, it is reactive enough to acylate amines, alcohols, and thiols under mild conditions.

The Central Challenge: The synthesis relies on creating a high-energy N–C(O) bond at the N1 position. The system is prone to three primary failure modes:

-

Regioisomerism: Formation of the thermodynamically stable (but unreactive) N2-isomer.

-

Hydrolysis: Reversion to 1-naphthoic acid due to moisture sensitivity.

-

Anhydride Formation: Competitive dimerization of the activated acid species.

This guide provides the mechanistic insight and protocols to navigate these pitfalls.

The "Golden Path" Synthesis Protocol

To understand the side reactions, we must establish the baseline correct protocol. The most robust method involves the activation of 1-naphthoic acid followed by nucleophilic attack by benzotriazole (BtH).

Method: Acid Chloride Route (Standard)

-

Step A: 1-Naphthoic acid + SOCl₂

1-Naphthoyl chloride + SO₂ + HCl -

Step B: 1-Naphthoyl chloride + Benzotriazole + Base (Et₃N)

Product + Et₃N·HCl

Reaction Pathway Diagram

Figure 1: Mechanistic pathways showing the competition between the desired N1-kinetic product and the N2-thermodynamic isomer or hydrolysis by-products.

Critical Troubleshooting Modules

Module A: The Isomer Dilemma (N1 vs. N2)

The Issue: Benzotriazole is tautomeric. Upon acylation, the reaction can occur at N1 or N2.[1]

-

N1-Acyl (Target): The "active" amide. High energy, reacts with nucleophiles.

-

N2-Acyl (By-product): The "dead" end. Thermodynamically more stable but chemically inert for acyl transfer.

Diagnosing the Problem:

| Feature | N1-Isomer (Target) | N2-Isomer (Impurity) |

|---|---|---|

| Reactivity | Reacts with amines/alcohols | Inert to mild nucleophiles |

| IR (Carbonyl) | ~1700–1740 cm⁻¹ (Higher freq due to strain) | ~1650–1680 cm⁻¹ (Amide-like) |

| UV/Vis | absorption max usually <280nm | often has red-shifted absorption |

| Symmetry | Asymmetric Benzotriazole ring | Symmetric Benzotriazole ring |

Root Cause & Fix:

-

Cause: High reaction temperatures favor the thermodynamic N2 product.

-

Fix: Maintain the reaction temperature at 0°C to room temperature . Do not reflux during the acylation step.

-

Cause: Lewis Acid catalysis.[2] Some Lewis acids can catalyze the N1

N2 rearrangement.[2] -

Fix: Ensure glassware is free of metal salts; use mild bases like Triethylamine or Pyridine.

Module B: The "Wet" Problem (Hydrolysis & Anhydrides)

The Issue: The target molecule is designed to be a leaving group. If water is present, it "leaves" prematurely, regenerating the starting material.

Symptoms:

-

The product has a melting point identical to 1-naphthoic acid (~160°C).

-

Formation of an insoluble white solid that is not the product (likely 1-naphthoic anhydride).

Mechanism of Anhydride Formation: If the acid chloride formation (Step A) is incomplete, you have unreacted 1-naphthoic acid remaining. When base is added:

-

Base deprotonates the remaining Acid

Carboxylate. -

Carboxylate attacks the Acid Chloride

1-Naphthoic Anhydride . -

The anhydride is much less reactive toward benzotriazole than the acid chloride.

Protocol Adjustment:

-

Ensure Dryness: Use anhydrous DCM or THF.

-

Verify Step A: Ensure 100% conversion to acid chloride (monitor by TLC: quench an aliquot with methanol to check for methyl ester vs acid).

-

Stoichiometry: Use a slight excess of Thionyl Chloride (1.2 eq) to ensure all acid is converted, then evaporate the excess SOCl₂ completely (with toluene azeotrope) before adding BtH.

Module C: Solvent-Specific Side Reactions

The Issue: Dichloromethane (DCM) is the standard solvent, but it is not inert under all conditions.

The "Hidden" Side Reaction: In the presence of strong bases or long reaction times, benzotriazole can react with DCM to form 1-(chloromethyl)-1H-benzotriazole or bis-benzotriazolyl methane species (See Ref 4).

-

Trigger: Using strong bases (like KOH, NaH) in DCM.

-

Prevention: Use non-nucleophilic organic bases (TEA, DIPEA) and avoid refluxing in DCM for extended periods.

Troubleshooting Flowchart

Use this decision tree to diagnose synthesis failures rapidly.

Figure 2: Diagnostic logic for identifying failure modes based on physical observation.

Frequently Asked Questions (FAQs)

Q1: Can I use 1-Hydroxybenzotriazole (HOBt) instead of Benzotriazole (BtH)?

-

Technical Answer: You can, but you will get an active ester (O-acyl), not an N-acyl benzotriazole. HOBt esters are also excellent acylating agents but have different solubility and stability profiles. If the protocol specifically calls for the Katritzky reagent, use unsubstituted Benzotriazole (BtH).

Q2: My product is an oil, but it should be a solid. What happened?

-

Diagnosis: This often indicates solvent trapping or the presence of the N2-isomer (which often has a lower melting point or suppresses crystallization).

-

Fix: Triturate the oil with cold diethyl ether or hexane. The N1-acyl benzotriazoles typically crystallize well from these solvents. If it remains an oil, check the IR spectrum for the N2-isomer peak (~1650 cm⁻¹).

Q3: How do I store the reagent?

-

Protocol: Store in a desiccator at 4°C. While more stable than acid chlorides, N1-acyl benzotriazoles will slowly hydrolyze with atmospheric moisture over weeks.

Q4: Why did I get a "double" benzotriazole product?

-

Analysis: If you used DCM as a solvent with a strong base, you might have inserted a methylene group between two benzotriazole units (bis(benzotriazolyl)methane). Ensure you are using Triethylamine (mild base) and not heating the DCM reaction.

References

-

Katritzky, A. R., et al. (2000).[5] "N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides."[5] The Journal of Organic Chemistry.

-

Katritzky, A. R., et al. (2003).[5] "Efficient Conversion of Carboxylic Acids into N-Acylbenzotriazoles." Synthesis.

-

Elagawany, M., et al. (2021).[4][6] "Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion." RSC Advances. (Discusses DCM side reactions).

-

Singh, R., et al. (2023). "Catalysed N2-Selective Arylation of Benzotriazoles." ChemRxiv. (Discusses N1 vs N2 selectivity mechanisms).

-

Verma, A. K., et al. (2016). "One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles." TSI Journals.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH 2 insertion - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10413B [pubs.rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

Technical Support Center: Purification of 1-(1-Naphthylcarbonyl)-1H-benzotriazole by Recrystallization

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of 1-(1-Naphthylcarbonyl)-1H-benzotriazole via recrystallization. It is structured in a question-and-answer format to directly address common challenges and provide scientifically grounded solutions.

Section 1: Understanding the Compound and the Process

Q1: What are the key properties of this compound relevant to its recrystallization?

A1: Understanding the physicochemical properties of this compound is crucial for designing an effective recrystallization protocol. Key properties include:

-

Structure: The molecule consists of a benzotriazole ring acylated with a naphthylcarbonyl group. This structure imparts a significant degree of aromaticity and potential for π-π stacking interactions.[1][2]

-

Melting Point: The reported melting point is in the range of 132–136°C.[1] A sharp melting point within this range is a good indicator of purity. A broad melting range suggests the presence of impurities.

-

Solubility: Due to its aromatic nature, the compound is generally soluble in many organic solvents, particularly at elevated temperatures.[3] However, its solubility decreases significantly at lower temperatures, which is the fundamental principle enabling recrystallization.[4][5][6]

-

Potential Impurities: Common impurities can arise from the starting materials (1H-benzotriazole and 1-naphthoyl chloride) or byproducts of the acylation reaction.[7][8][9][10] These may include unreacted starting materials, hydrolyzed 1-naphthoyl chloride (1-naphthoic acid), and potentially isomeric byproducts.

Section 2: Troubleshooting Common Recrystallization Issues

This section addresses specific problems that may be encountered during the recrystallization of this compound and provides actionable solutions.

Q2: My compound "oils out" instead of forming crystals upon cooling. What causes this and how can I fix it?

A2: "Oiling out" is a phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[11][12] This is often a result of the solution becoming supersaturated at a temperature above the melting point of the solute, or when the solute is highly impure, leading to a significant melting point depression.[13][14]

Causality and Solutions:

-

High Solute Concentration: If the initial solution is too concentrated, the saturation point upon cooling may be reached at a temperature where the compound is still molten.

-

Rapid Cooling: Cooling the solution too quickly can lead to a rapid increase in supersaturation, favoring the formation of an unstable oil over an ordered crystal lattice.

-

Presence of Impurities: Impurities can interfere with crystal lattice formation and lower the melting point of the compound, making it more prone to oiling out.[13][17]

-

Solution: If significant impurities are suspected, consider a preliminary purification step such as passing the crude material through a short plug of silica gel.

-

-

Inappropriate Solvent: The chosen solvent may not be ideal for this specific compound.

-

Solution: Experiment with different solvents or solvent mixtures. A solvent system where the compound has slightly lower solubility at the boiling point might be beneficial.

-

Q3: I'm getting a very low recovery of my purified product. What are the likely causes and how can I improve the yield?

A3: Low recovery is a frequent issue in recrystallization.[18][19] While some product loss is inherent to the technique, several factors can lead to excessively poor yields.[19]

Causality and Solutions:

-

Using Too Much Solvent: The most common reason for low recovery is dissolving the compound in an excessive amount of solvent.[15][20] This keeps a significant portion of the product dissolved in the mother liquor even after cooling.

-

Premature Crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize on the filter paper or in the funnel.

-

Solution: Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. Use a fluted filter paper to speed up the filtration process.

-

-

Incomplete Crystallization: The crystallization process may not have been allowed to proceed to completion.

-

Solution: After cooling to room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.[21]

-

-

Excessive Washing: Washing the collected crystals with too much cold solvent can redissolve a portion of the product.

-

Solution: Wash the crystals with a minimal amount of ice-cold solvent.[20]

-

Q4: After recrystallization, my product is still colored. How can I remove colored impurities?

A4: The presence of color in a supposedly white or colorless compound indicates persistent impurities.

Causality and Solutions:

-

Highly Colored Impurities: Some byproducts or starting material contaminants can be intensely colored, and a single recrystallization may not be sufficient to remove them.

-

Solution 1: Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration.[16][20] The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product.

-

Solution 2: Multiple Recrystallizations: A second recrystallization may be necessary to achieve the desired level of purity.

-

Solution 3: Alternative Purification: If color persists, column chromatography may be a more effective purification method.

-

Section 3: Experimental Protocols and Data

Recommended Recrystallization Protocol for this compound

This protocol provides a starting point for the recrystallization. Optimization may be required based on the initial purity of the crude material.

Step-by-Step Methodology:

-

Solvent Selection: Based on the principle of "like dissolves like," polar aprotic or moderately polar solvents are good candidates. Perform small-scale solubility tests with solvents like ethanol, isopropanol, ethyl acetate, or toluene.[22][23] The ideal solvent will dissolve the compound when hot but show low solubility at room temperature.[4][22]

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with gentle swirling.[5] Continue adding small portions of the hot solvent until the solid just dissolves.[24]

-

Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Swirl the mixture for a few minutes.

-

Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.[25]

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature.[16][25] Crystal formation should begin during this time. To maximize yield, subsequently cool the flask in an ice bath.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[25]

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[25]

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.[24][25]

Data Presentation: Solvent Selection Guide

The following table provides a qualitative guide for selecting a suitable recrystallization solvent. Experimental verification is essential.

| Solvent | Polarity | Boiling Point (°C) | Expected Solubility Behavior |

| Ethanol | Polar Protic | 78 | Good solubility when hot, lower when cold.[26] |

| Isopropanol | Polar Protic | 82 | Similar to ethanol, may offer different crystal morphology. |

| Ethyl Acetate | Moderately Polar | 77 | Often a good choice for moderately polar compounds. |

| Toluene | Nonpolar | 111 | May be suitable if impurities are highly polar. |

| Acetone/Water | Mixed Solvent | Variable | Can be a good system if a single solvent is not ideal.[26] |

| Hexane/Ethyl Acetate | Mixed Solvent | Variable | Useful for fine-tuning solubility.[26] |

Visualization of the Recrystallization Workflow

Sources

- 1. This compound | 306990-95-4 | Benchchem [benchchem.com]

- 2. asianpubs.org [asianpubs.org]

- 3. scent.vn [scent.vn]

- 4. edu.rsc.org [edu.rsc.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. praxilabs.com [praxilabs.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. arkat-usa.org [arkat-usa.org]

- 9. N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides [organic-chemistry.org]

- 10. Benzotriazole synthesis [organic-chemistry.org]

- 11. mt.com [mt.com]

- 12. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]

- 13. reddit.com [reddit.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 16. ck12.org [ck12.org]

- 17. KiloMentor: Improving Recovery from Crystallization [kilomentor.blogspot.com]

- 18. reddit.com [reddit.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. people.chem.umass.edu [people.chem.umass.edu]

- 21. Home Page [chem.ualberta.ca]

- 22. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Recrystallization [sites.pitt.edu]

- 25. researchgate.net [researchgate.net]

- 26. Reagents & Solvents [chem.rochester.edu]

SynthSupport: Technical Guide to 1-Naphthoyl Chloride Stability

Executive Summary & Chemical Behavior

1-Naphthoyl chloride (CAS: 879-18-5) is a highly electrophilic acylating agent used widely in the synthesis of indole-based ligands and fluorescent dyes. Its primary failure mode is hydrolysis , where atmospheric moisture or wet solvents convert the reactive chloride back into the parent acid.

The Critical Diagnostic:

-

1-Naphthoyl Chloride: Low-melting solid or oil (MP: 16–19 °C).[1]

-

1-Naphthoic Acid (Hydrolysis Product): High-melting crystalline solid (MP: ~160 °C).

Immediate Triage: If your clear reaction mixture or oil turns into a white suspension or develops a crusty precipitate upon standing, hydrolysis has occurred.

Diagnostic Triage: Is My Reagent Compromised?

Use this decision matrix to evaluate the integrity of your current batch before proceeding.

| Symptom | Probable Cause | Verification Step | Corrective Action |

| White Precipitate | Hydrolysis to 1-naphthoic acid. | Check MP of solid. If >150°C, it is the acid. | Filter solid.[2] If filtrate is valuable, re-distill. If bulk is solid, re-chlorinate with SOCl₂. |

| Fuming | Release of HCl gas due to moisture contact. | Hold pH paper near (not touching) the vessel; turns red immediately. | Purge with dry N₂/Ar. Seal immediately. |

| TLC Streak | Decomposition on silica. | Do not use direct TLC. Acyl chlorides hydrolyze on silica plates. | Quench a small aliquot with methanol to form the methyl ester, then run TLC. |

| Color Change (Dark) | Oxidation or polymerization. | ¹H NMR check. | Vacuum distillation required.[3] |

Pre-Reaction Prophylaxis: The Self-Validating System

To prevent hydrolysis, you must establish a "chain of dryness." If one link breaks, the reagent degrades.

A. Solvent Rigor

Acyl chlorides require solvents with water content < 50 ppm . "Bottle dry" is often insufficient.

-

Dichloromethane (DCM): The most common solvent for these acylations.

-

Protocol: Distill over Calcium Hydride (CaH₂) under N₂ atmosphere.

-

Validation: No colorimetric indicator exists for DCM.[3] Rely on strict protocol adherence or Karl-Fischer titration.

-

-

Tetrahydrofuran (THF) / Toluene:

-

Protocol: Distill over Sodium/Benzophenone.

-

Validation: Solvent must be deep blue/purple (indicating active ketyl radical) before collection. If it is yellow/colorless, it is wet .

-

B. Glassware Preparation

Surface moisture on glass is enough to degrade millimolar scale reactions.

-

Oven Dry: Min 4 hours at 120°C.

-

Flame Dry (Best Practice): Assemble glassware, apply vacuum, and heat with a heat gun or Bunsen burner until too hot to touch. Backfill with dry Argon/Nitrogen.

C. Reagent Synthesis (In-Situ Generation)

If commercial purity is in doubt, synthesize fresh.

-

Reagent: Oxalyl chloride is preferred over thionyl chloride for cleaner workups (byproducts CO and CO₂ are gases).

-

Catalyst: DMF (Dimethylformamide) is required to form the Vilsmeier-Haack intermediate, which accelerates the reaction. Warning: DMF is hygroscopic.[4] Use distilled DMF.

Technical Workflow & Visualization

Workflow: Synthesis and Handling

The following diagram outlines the critical path to maintaining anhydrous integrity.

Caption: Figure 1. Optimized workflow for synthesis and purification of 1-naphthoyl chloride, highlighting critical failure points.

Mechanism: The Hydrolysis Trap

Understanding why it fails helps prevent it. The naphthalene ring provides steric bulk, but the carbonyl carbon remains highly susceptible to nucleophilic attack by water.

Caption: Figure 2. Competitive pathways. Water outcompetes many nucleophiles, necessitating strict anhydrous conditions.

Frequently Asked Questions (FAQs)

Q: Can I purify 1-naphthoyl chloride using column chromatography? A: No. Silica gel contains surface hydroxyl groups and adsorbed water. Passing an acid chloride through silica will hydrolyze a significant portion of your compound into 1-naphthoic acid, which will likely streak or plug the column. Vacuum distillation is the only recommended purification method [1].

Q: I see a white solid forming during my acylation reaction. Is my reaction ruined? A: Not necessarily, but it is a warning sign.

-

If the solid is triethylamine hydrochloride (or another base salt), this is normal and expected (the "byproduct precipitate").

-

If you are not using a base, or the solid melts >150°C, it is likely 1-naphthoic acid. This indicates moisture ingress.

Q: How do I monitor the reaction if I can't use TLC directly? A: Use the Mini-Workup Method :

-

Take a 50 µL aliquot of the reaction mixture.

-

Quench it into a vial containing 200 µL of dry methanol and a pinch of NaHCO₃.

-

Wait 5 minutes (converts chloride to methyl ester).

-

Run TLC on this mixture. You will see the spot for Methyl 1-naphthoate, which is stable on silica.

Q: What is the best storage condition? A: Store in a Schlenk flask or a tightly sealed vial with a Teflon-lined cap, under an argon atmosphere, at -20°C. Parafilm alone is insufficient for long-term storage as it is permeable to moisture over time.

References

-

Organic Syntheses. (1970). Ethyl 1-Naphthylacetate (via 1-Naphthoyl Chloride). Org. Synth. 1970, 50, 77. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). Drying Solvents. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Amide Bond Formation: The In-Situ Additive Approach (HOBt) vs. Stable Acylating Agents (1-(1-Naphthylcarbonyl)-1H-benzotriazole)

Introduction

The amide bond is the structural cornerstone of peptides and proteins and a ubiquitous functional group in a vast array of pharmaceuticals and functional materials.[1][2] Consequently, the efficient and reliable formation of this bond is one of the most frequently performed transformations in medicinal and organic chemistry.[2] The core challenge lies in activating a thermodynamically stable carboxylic acid to react with an amine nucleophile, a process that is kinetically slow without catalysis or activation.[3] This activation must be achieved with high efficiency while critically preserving the stereochemical integrity of any chiral centers, a non-trivial task as the activated intermediates are often susceptible to racemization.[4][5]

This guide provides an in-depth comparison of two distinct and powerful strategies for amide bond formation, viewed through the lens of two representative reagents:

-

1-Hydroxybenzotriazole (HOBt): The archetypal additive used in conjunction with a primary coupling reagent (e.g., a carbodiimide) for the in-situ activation of a carboxylic acid.

-

1-(1-Naphthylcarbonyl)-1H-benzotriazole: An example of a stable, isolable N-acylbenzotriazole, which serves as a pre-activated acylating agent.

We will dissect the mechanistic underpinnings, compare the strategic workflows, and provide validated experimental protocols to guide researchers in selecting the optimal methodology for their specific synthetic challenges.

The HOBt/Carbodiimide System: A Paradigm of In-Situ Activation

1-Hydroxybenzotriazole (HOBt) is rarely used alone; its primary role is as an indispensable additive in carbodiimide-mediated couplings, such as those using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC).[6][7][8] Its widespread adoption is a direct consequence of its remarkable ability to enhance reaction efficiency and, most importantly, to act as a potent racemization suppressant.[9][10]

Mechanism of Action

The coupling process begins with the reaction of the carboxylic acid with the carbodiimide (e.g., EDC), forming a highly reactive O-acylisourea intermediate. This intermediate is the nexus of several competing reaction pathways:

-

Desired Path (Productive): It can be directly attacked by the amine to form the desired amide.

-

Side-Reaction Path (Non-productive): It can rearrange to a stable, unreactive N-acylurea byproduct, consuming the activated acid and reducing the yield.[11]

-

Racemization Path: For chiral carboxylic acids, particularly N-protected amino acids, the O-acylisourea can promote the formation of an oxazolone intermediate, leading to the loss of stereochemical integrity (epimerization).[5]